molecular formula C13H13ClN2S B14899626 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

Cat. No.: B14899626
M. Wt: 264.77 g/mol
InChI Key: NHKZSAFMAFTDIM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a thiazole-based compound featuring a 4-chlorophenyl substituent at position 4, a methyl group at position 5, and a cyclopropylamine moiety at position 2 of the thiazole ring. The chlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and binding affinity to hydrophobic receptor pockets .

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13ClN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16)

InChI Key

NHKZSAFMAFTDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with cyclopropylamine and a thiazole-forming reagent such as 2-bromo-1-(4-chlorophenyl)ethanone. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Thiazole vs. Thiadiazole : Thiadiazoles (e.g., CAS 19922-07-7) replace one carbon atom in the thiazole ring with a nitrogen, increasing electron-deficient character and altering binding interactions . This may enhance metabolic stability but reduce solubility compared to thiazoles.

Substituent Effects

  • Chlorophenyl vs. Fluorobenzyl : The fluorobenzyl group in CAS 1493299-70-9 introduces electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to the simpler chlorophenyl group .
  • Cyclopropylamine vs.

Pharmacological and Physicochemical Properties

  • CRF1 Receptor Affinity: SSR125543A demonstrates nanomolar affinity (pKᵢ = 8.73) for CRF1 receptors, attributed to its bulky substituents and propynyl group . The target compound’s simpler structure may reduce potency but improve synthetic accessibility.
  • Lipophilicity (LogP) : Fluorinated analogs (e.g., CAS 1493299-70-9) likely exhibit higher LogP values than the target compound, favoring membrane permeability but risking off-target effects .
  • Synthetic Complexity : Thiadiazoles and oxadiazoles require multi-step syntheses (e.g., cyclization with KSCN or H₂SO₄), whereas thiazoles like the target compound are more straightforward to derivatize .

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